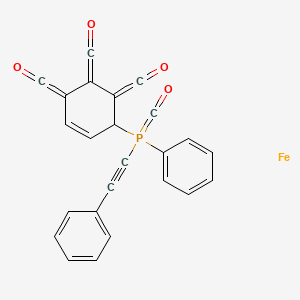
CID 71373855
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71373855” is a chemical entity with unique properties and applications. It is important in various fields, including chemistry, biology, and industry, due to its specific characteristics and reactivity.
Preparation Methods
The synthesis of CID 71373855 involves specific synthetic routes and reaction conditions. The preparation methods can vary, but they generally include the following steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of different reagents under controlled conditions.
Reaction Conditions: The reactions are typically carried out under specific temperatures, pressures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems to achieve high yields and purity.
Chemical Reactions Analysis
CID 71373855 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound.
Scientific Research Applications
CID 71373855 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for treating specific diseases.
Industry: this compound is used in the production of various industrial products due to its unique properties.
Mechanism of Action
The mechanism of action of CID 71373855 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical changes, depending on the context in which the compound is used.
Properties
CAS No. |
62415-28-5 |
|---|---|
Molecular Formula |
C24H13FeO4P |
Molecular Weight |
452.2 g/mol |
InChI |
InChI=1S/C24H13O4P.Fe/c25-15-20-11-12-24(23(17-27)22(20)16-26)29(18-28,21-9-5-2-6-10-21)14-13-19-7-3-1-4-8-19;/h1-12,24H; |
InChI Key |
CCZUKJUNEBERDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CP(=C=O)(C2C=CC(=C=O)C(=C=O)C2=C=O)C3=CC=CC=C3.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















